molecular formula C14H11N3O4 B11268894 ({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone

({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone

Cat. No.: B11268894
M. Wt: 285.25 g/mol
InChI Key: TUQZIUCIMPUYIS-XNTDXEJSSA-N
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Description

(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE is a chemical compound that belongs to the class of Schiff bases and carbamates It is characterized by the presence of a nitrophenyl group and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE typically involves the condensation of 4-nitrobenzaldehyde with N-phenylcarbamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of (E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE.

    Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (E)-[(3-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE: Similar structure but with the nitro group in the meta position.

    (E)-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a dimethoxyphenyl group instead of a nitrophenyl group.

    (E)-[(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a fluorophenyl group instead of a nitrophenyl group.

Uniqueness

(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino] N-phenylcarbamate

InChI

InChI=1S/C14H11N3O4/c18-14(16-12-4-2-1-3-5-12)21-15-10-11-6-8-13(9-7-11)17(19)20/h1-10H,(H,16,18)/b15-10+

InChI Key

TUQZIUCIMPUYIS-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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